15(R)-15-methyl Prostaglandin F2alpha methyl ester

Catalog No.
S1537727
CAS No.
35700-22-2
M.F
C22H38O5
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15(R)-15-methyl Prostaglandin F2alpha methyl ester

CAS Number

35700-22-2

Product Name

15(R)-15-methyl Prostaglandin F2alpha methyl ester

IUPAC Name

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,19+,20-,22-/m1/s1

InChI Key

QQCOAAFKJZXJFP-IFMFXUMGSA-N

SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O

Synonyms

15(R)-Methyl carboprost;15(R)-15-methyl PGF2α methyl ester

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O

Isomeric SMILES

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O

As a Prodrug for 15(S)-15-methyl Prostaglandin F2alpha (15(S)-15-methyl PGF2alpha)

(R)-15-methyl Prostaglandin F2alpha methyl ester (15(R)-15-methyl PGF2alpha ME) functions as a prodrug for the biologically active form, 15(S)-15-methyl PGF2alpha. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. 15(R)-15-methyl PGF2alpha ME undergoes two main transformations to become the active form:

  • Epimerization: The stereochemistry at the C-15 position of the molecule changes from R to S through a process called epimerization. This conversion can be facilitated by acidic conditions.
  • Hydrolysis: The methyl ester group attached to the molecule is cleaved by enzymes, releasing 15(S)-15-methyl PGF2alpha.

Research Applications of 15(S)-15-methyl PGF2alpha

Since 15(R)-15-methyl PGF2alpha ME acts as a prodrug for 15(S)-15-methyl PGF2alpha, its research applications are primarily focused on understanding the biological activity of the converted form. 15(S)-15-methyl PGF2alpha exhibits various properties relevant to scientific research, including:

  • Uterine stimulant: It can stimulate contractions of the uterus, making it a potential candidate for studying parturition (delivery) and related processes.
  • Luteolytic agent: It can induce the regression of the corpus luteum, a structure in the ovary that produces progesterone during the menstrual cycle. This property makes it relevant for research on ovarian function and hormonal regulation.

15(R)-15-methyl Prostaglandin F2α methyl ester is a synthetic derivative of prostaglandin F2α, characterized by its lipid solubility and prodrug properties. Its molecular formula is C22H38O5, with a molecular weight of 382.5 g/mol. This compound is known for its role as a potent luteolytic agent, primarily involved in reproductive physiology. The compound's structure includes a methyl group at the 15 position, which enhances its biological activity compared to natural prostaglandins .

The chemical behavior of 15(R)-15-methyl Prostaglandin F2α methyl ester is primarily defined by its ability to undergo hydrolysis to yield the active form, 15(R)-15-methyl Prostaglandin F2α. This transformation occurs in biological systems, where esterases catalyze the hydrolysis reaction, releasing the active prostaglandin. The general reaction can be summarized as follows:

15 R 15 methyl Prostaglandin F2 methyl ester+H2O15 R 15 methyl Prostaglandin F2 +Methanol\text{15 R 15 methyl Prostaglandin F2 methyl ester}+\text{H}_2\text{O}\rightarrow \text{15 R 15 methyl Prostaglandin F2 }+\text{Methanol}

This reaction is crucial for its biological activity, enabling the compound to exert its physiological effects after administration .

15(R)-15-methyl Prostaglandin F2α methyl ester exhibits significant biological activities, particularly in reproductive health. It acts as a potent luteolytic agent, promoting the regression of the corpus luteum in various species. This action is critical in regulating estrous cycles and facilitating reproductive management in livestock. Additionally, it has been shown to induce contractions in smooth muscle tissues, making it relevant in both veterinary and human medicine for managing reproductive processes .

The synthesis of 15(R)-15-methyl Prostaglandin F2α methyl ester typically involves several steps:

  • Starting Materials: The synthesis begins with readily available prostaglandin precursors.
  • Methylation Reaction: A key step involves the methylation of the 15-hydroxyl group using a suitable methylating agent.
  • Purification: The resulting product undergoes purification processes such as chromatography to isolate the desired compound.

15(R)-15-methyl Prostaglandin F2α methyl ester has several applications:

  • Veterinary Medicine: Used for estrus synchronization and induction of parturition in livestock.
  • Human Medicine: Investigated for potential uses in reproductive health therapies.
  • Research: Employed in studies related to prostaglandin biology and reproductive physiology.

Its ability to modulate reproductive functions makes it a valuable tool in both clinical and research settings .

Studies on the interactions of 15(R)-15-methyl Prostaglandin F2α methyl ester with other biological molecules have revealed its effects on various receptors and enzymes involved in prostaglandin signaling pathways. Interaction with specific receptors can lead to downstream effects that influence smooth muscle contraction and vascular responses. Moreover, research indicates that this compound may interact with other hormonal pathways, enhancing its luteolytic effects when combined with other agents .

Several compounds are structurally or functionally similar to 15(R)-15-methyl Prostaglandin F2α methyl ester:

Compound NameStructure/CharacteristicsUnique Features
15(S)-15-methyl Prostaglandin F2α methyl esterStereoisomer with different biological activityExhibits increased membrane permeability
Prostaglandin F2αNatural prostaglandin with broader physiological rolesLess selective than 15(R)-15-methyl derivative
DinoprostA synthetic analog used in veterinary medicinePrimarily used for inducing labor and abortions

The uniqueness of 15(R)-15-methyl Prostaglandin F2α methyl ester lies in its enhanced potency and specificity as a luteolytic agent compared to both its natural counterpart and other synthetic analogs .

XLogP3

3.2

Dates

Last modified: 04-14-2024
1.Plaisted, S.M.,DeZwaan, J., and Snider, B.G. High-performance liquid chromatographic determination of acid-catalyzed degradation products of methyl carboprost in a polymeric controlled-release device. Journal of Chromatography 314, 369-377 (1984).

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